molecular formula C9H7ClO4 B1584442 4-Methoxycarbonylphenyl chloroformate CAS No. 31140-40-6

4-Methoxycarbonylphenyl chloroformate

Cat. No.: B1584442
CAS No.: 31140-40-6
M. Wt: 214.6 g/mol
InChI Key: PPVBQEZMYRAXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxycarbonylphenyl chloroformate, also known as Methyl 4-chlorocarbonyloxybenzoate, is a chemical compound with the empirical formula C9H7ClO4 . It has a molecular weight of 214.60 . This compound is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COC(=O)c1ccc(OC(Cl)=O)cc1 . The InChI representation is 1S/C9H7ClO4/c1-13-8(11)6-2-4-7(5-3-6)14-9(10)12/h2-5H,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 51-54°C and a boiling point of 103-106°C at 4 mmHg . It is recommended to store this compound at 2-8°C .

Scientific Research Applications

Vibrational Spectra and Molecular Structure Analysis

  • Study 1 : Utilized HF and DFT/B3LYP for the spectroscopic analysis and electronic structure of 4-Methoxy-4'-Nitrobiphenyl (4M4'NBPL). This study highlights the potential of 4M4'NBPL in nonlinear optical materials due to its linear polarizability and first-order hyperpolarizability values (Govindarasu & Kavitha, 2014).

Corrosion Inhibition in Industrial Applications

  • Study 2 : Investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) in inhibiting acidic corrosion of mild steel, demonstrating its high efficiency and utility in industrial corrosion control (Bentiss et al., 2009).

Optical Materials and Photon Excitation

  • Study 3 : Explored the nonlinear absorption spectrum of poly(2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene) (MEH-PPV), suggesting its application in up-conversion fluorescence devices due to its potential in three- and four-photon excited fluorescence (Correa et al., 2007).

Antimicrobial and Anticancer Activities

  • Study 4 : Identified 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid from the chloroform extract of lichen Parmelia erumpens, demonstrating significant antimicrobial and anticancer activities, indicating its potential as a drug target (Aravind et al., 2014).

Polymer Transistor Mobility

  • Study 5 : Demonstrated that using solvents like chloroform with poly(3-hexylthiophene) (P3HT) enhances the field-effect mobilities in transistors, highlighting the role of solvent choice in optimizing electronic device performance (Chang et al., 2004).

Safety and Hazards

4-Methoxycarbonylphenyl chloroformate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is intended for research use only and not for medicinal, household, or other uses . No other specific safety and hazard information is provided in the search results.

Properties

IUPAC Name

methyl 4-carbonochloridoyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-13-8(11)6-2-4-7(5-3-6)14-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVBQEZMYRAXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185072
Record name Methyl 4-((chlorocarbonyl)oxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31140-40-6
Record name 4-Methoxycarbonylphenyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31140-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-((chlorocarbonyl)oxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031140406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-((chlorocarbonyl)oxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[(chlorocarbonyl)oxy]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 20% solution of phosgene (170 mL, 0.33 mol) in toluene was added to a 500 mL pear-shaped flask (flame-dried, N2). To the flask was added methyl-p-hydroxybenzoate (42.6 g, 0.28 mol) with stirring. Through an addition funnel was added pyridine (26.7 mL, 0.33 mol) in toluene while the reaction mixture was cooled in an ice bath so that the temperature did not exceed 20° C. The solution turned a yellowish color during the addition. The reaction mixture was stirred for 3 h, at which point the mixture was filtered on a buchner funnel. The pyridinium salts were washed with toluene (150 mL) and the combined organic phase washed with 1 N HCl (2×), water (2×), dried over CaCI2 and Na2SO4, and the toluene removed in vacuo to yield yellowish crystals. After continued drying, the product (38 g, 63%) turned a greyish color. m.p. 52-53° C. (lit. 51-52° C.).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step Two
Quantity
26.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxycarbonylphenyl chloroformate
Reactant of Route 2
Reactant of Route 2
4-Methoxycarbonylphenyl chloroformate
Reactant of Route 3
Reactant of Route 3
4-Methoxycarbonylphenyl chloroformate
Reactant of Route 4
Reactant of Route 4
4-Methoxycarbonylphenyl chloroformate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Methoxycarbonylphenyl chloroformate
Reactant of Route 6
4-Methoxycarbonylphenyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.